Estrone 3-Methyl Ether: A Comprehensive Physicochemical Profile for the Research Professional
Estrone 3-Methyl Ether: A Comprehensive Physicochemical Profile for the Research Professional
An In-depth Technical Guide
Estrone 3-methyl ether, a synthetically derived estrogen and a key intermediate in the synthesis of various estrogen receptor modulators, presents a significant area of interest for researchers, scientists, and professionals in drug development.[1][2] This document provides a detailed overview of its core physicochemical properties, supported by experimental methodologies and visual workflows, to serve as a comprehensive resource for laboratory and development settings.
Core Physicochemical Properties
The fundamental characteristics of Estrone 3-methyl ether are summarized below, offering a clear, comparative view of its physical and chemical attributes.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₂ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 284.39 g/mol | [1][2][3][7][8] |
| Appearance | White to off-white crystalline powder or crystals.[1][9] | N/A |
| Melting Point | 170.0 to 174.0 °C.[10] An alternative source states 164-165 °C.[9] | N/A |
| Boiling Point | 427.4 ± 45.0 °C (Predicted) | [10] |
| Density | 1.103 ± 0.06 g/cm³ (Predicted) | [10] |
| Vapor Pressure | 0 Pa at 25°C | [10] |
| LogP | 4.15 | [6] |
| Specific Rotation | +154.0 to +164.0 deg (C=1, CHCl₃) | |
| Maximum Absorption Wavelength | 279 nm (MeOH-CH₂Cl₂) |
Solubility Profile
The solubility of Estrone 3-methyl ether in various solvents is a critical parameter for its application in experimental and synthetic contexts.
| Solvent | Solubility | Source |
| Water | Insoluble (1.8 mg/L at 20 °C). | |
| Chloroform | Soluble (30 mg/mL[5], 50 mg/mL). | [5] |
| DMSO | 4.17 mg/mL (ultrasonic and warming to 60°C may be required).[1] | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.42 mg/mL (1.48 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.42 mg/mL (1.48 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.42 mg/mL (1.48 mM) | [1] |
Spectral Data
Spectroscopic analysis is fundamental to the identification and characterization of Estrone 3-methyl ether.
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available.[3] The complete ¹H and ¹³C chemical shift assignments have been carried out.[11] | [3][11] |
| ¹³C NMR | Spectra available.[3] The complete ¹H and ¹³C chemical shift assignments have been carried out.[11] | [3][11] |
| Mass Spectrometry (GC-MS) | Spectra available.[3] | [3] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr technique).[3] | [3] |
| Raman Spectroscopy | Spectra available.[3] | [3] |
Experimental Methodologies
While detailed, step-by-step protocols for the determination of every physicochemical property are not exhaustively available in the public domain, the following outlines the standard methodologies employed for such characterizations.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Analysis:
A reverse-phase HPLC method is suitable for the analysis of Estrone 3-methyl ether.[6]
-
Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[6]
-
Detection: UV detection at its maximum absorption wavelength (279 nm).
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]
2. Spectroscopic Analysis (NMR, IR, MS):
Standard spectroscopic techniques are used for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher instrument. Samples are dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[12]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common method for determining the molecular weight and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups. The sample is typically prepared as a KBr pellet.[3]
Synthetic Pathway Overview
Estrone 3-methyl ether is a crucial intermediate in the total synthesis of steroids, notably in the Torgov synthesis route to produce estrone. The following diagram illustrates a generalized workflow for its synthesis and subsequent conversion.
Biological Activity and Signaling
Estrone 3-methyl ether itself exhibits interesting biological properties. It has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro at concentrations ranging from 0.16 to 20 μM.[5] Notably, it lacks direct binding activity to estrogen receptors alpha (ERα) and beta (ERβ), with IC₅₀ values greater than 100 μM for both.[5] This suggests that its proliferative effects may be mediated through metabolic conversion to more active estrogens or via other signaling pathways.
The following diagram illustrates the logical relationship between Estrone 3-methyl ether and its observed biological effect, highlighting its role as a pro-estrogen.
This technical guide provides a foundational understanding of the physicochemical properties of Estrone 3-methyl ether, essential for its handling, analysis, and application in research and development. The compiled data and illustrated workflows aim to facilitate its effective use in the synthesis of novel compounds and in the study of estrogen-related biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estrone methyl ether [medbox.iiab.me]
- 5. caymanchem.com [caymanchem.com]
- 6. Estrone 3-methyl ether | SIELC Technologies [sielc.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fuaij.com [fuaij.com]
- 9. echemi.com [echemi.com]
- 10. Estrone 3-methyl ether CAS#: 1624-62-0 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
